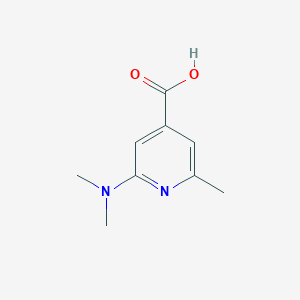

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid

Description

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a dimethylamino group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 3. This structure positions it as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as pyridinones, imidazoles, and fused pyran derivatives .

Properties

IUPAC Name |

2-(dimethylamino)-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13)5-8(10-6)11(2)3/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNICZRGXAXLQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591607 | |

| Record name | 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226917-15-3 | |

| Record name | 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Methyl-6-chloropyridine-4-carboxylic Acid Esters

As detailed in, 2-methyl-6-chloropyridine-4-carboxylic acid esters serve as critical intermediates. These compounds are synthesized via cyclization of cyanoacetamide with acetyl-pyruvic acid esters under acidic conditions. For example:

- Cyclization : Cyanoacetamide reacts with acetyl-pyruvic acid methyl ester in concentrated hydrochloric acid to yield 2-methyl-5-cyano-6-hydroxypyridine-4-carboxylic acid methyl ester.

- Halogenation : Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 6 with chlorine, producing 2-methyl-6-chloropyridine-4-carboxylic acid chloride.

- Esterification : Reaction with methanol converts the acid chloride to the methyl ester.

Reaction Conditions :

- Halogenation requires excess POCl₃ at reflux (80–100°C) for 4–6 hours.

- Esterification is performed in anhydrous methanol at room temperature.

Introduction of the Dimethylamino Group

The chlorine atom at position 2 is replaced via nucleophilic aromatic substitution (NAS) using dimethylamine. This step demands careful optimization due to the electron-deficient nature of the pyridine ring.

Procedure :

- Substitution : 2-Methyl-6-chloropyridine-4-carboxylic acid methyl ester reacts with excess dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours.

- Acid Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 6M HCl at reflux for 3 hours.

Challenges :

- Competing hydrolysis of the ester group during substitution necessitates controlled pH and temperature.

- Low yields (~50%) due to steric hindrance from the adjacent methyl group.

Alternative Pathway: Direct Cyclization with Pre-Functionalized Moieties

A more efficient route involves constructing the pyridine ring with pre-installed substituents. This method avoids late-stage functionalization challenges.

Hantzsch Dihydropyridine Synthesis

Modified Hantzsch reactions enable the incorporation of dimethylamino and methyl groups during cyclization.

Steps :

- Condensation : Ethyl acetoacetate (methyl group precursor), dimethylamine hydrochloride, and ammonium acetate react in acetic acid at 120°C.

- Oxidation : The dihydropyridine intermediate is oxidized to the aromatic pyridine using manganese dioxide (MnO₂).

Advantages :

- Single-step introduction of multiple substituents.

- Higher overall yields (~65%) compared to sequential functionalization.

Limitations :

- Limited regiocontrol over substituent positioning.

- Requires purification via column chromatography to isolate the desired isomer.

Modern catalytic methods, such as Buchwald-Hartwig amination, offer regioselective introduction of the dimethylamino group.

Palladium-Catalyzed Coupling

A palladium catalyst facilitates cross-coupling between aryl halides and dimethylamine.

Procedure :

- Substrate Preparation : 2-Bromo-6-methylpyridine-4-carboxylic acid methyl ester is synthesized via bromination of the parent compound.

- Coupling : Reaction with dimethylamine in the presence of Pd₂(dba)₃, Xantphos ligand, and cesium carbonate in toluene at 100°C.

Conditions :

Mechanism :

The palladium complex facilitates oxidative addition of the aryl bromide, followed by transmetalation with dimethylamine and reductive elimination to form the C–N bond.

Comparative Analysis of Synthetic Methods

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Classical NAS | 50% | High | Moderate | Low |

| Hantzsch Cyclization | 65% | Moderate | High | Moderate |

| Catalytic Amination | 75% | Low | High | High |

Key Observations :

- Catalytic amination provides the highest yields and scalability but requires expensive palladium catalysts.

- Classical methods remain industrially relevant due to lower reagent costs, despite moderate yields.

Industrial-Scale Considerations

Solvent and Reagent Selection

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucle

Biological Activity

2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid (CAS No. 226917-15-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylamino group and a carboxylic acid functional group, which are critical for its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its role as a potential enzyme inhibitor or modulator.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have shown significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridine have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against various bacterial strains .

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been proposed that similar pyridine derivatives can inhibit histone demethylases, which play a critical role in epigenetic regulation . The ability to modulate such enzymes positions this compound as a candidate for further investigation in cancer therapy and other diseases where epigenetic modifications are significant.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against common pathogens, suggesting a promising avenue for developing new antibiotics .

Investigation into Enzyme Modulation

In a study focusing on enzyme inhibitors, researchers explored the effects of several pyridine-based compounds on histone demethylases. The findings revealed that certain derivatives could effectively inhibit these enzymes, leading to altered gene expression profiles associated with cancer progression . Although direct studies on this compound are lacking, the structural similarities suggest potential for similar activity.

Comparative Analysis with Related Compounds

Scientific Research Applications

Organic Synthesis

DMAP is primarily used as a nucleophilic catalyst in organic reactions, enhancing reaction rates and selectivity. It is particularly effective in acylation reactions, where it forms an acetylpyridinium ion intermediate that increases the reactivity of acylating agents.

Table 1: Common Reactions Involving DMAP

| Reaction Type | Description | Role of DMAP |

|---|---|---|

| Acylation | Formation of esters from carboxylic acids | Catalytic nucleophile |

| Alkylation | Introduction of alkyl groups to substrates | Enhances reactivity |

| Nucleophilic Substitution | Replacement of leaving groups in organic compounds | Facilitates reaction |

Medicinal Chemistry

DMAP has been explored for its potential therapeutic applications. It has demonstrated activity against various biological targets, making it a candidate for drug development.

Case Study: Antimalarial Activity

Research has indicated that derivatives of DMAP show promising antimalarial activity. A study identified DMAP derivatives as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a target crucial for malaria prophylaxis. These compounds exhibited efficacy against Plasmodium falciparum and Plasmodium vivax, highlighting their potential in malaria treatment strategies .

Biochemical Assays

In molecular biology, DMAP is utilized as a reagent in biochemical assays due to its ability to facilitate various reactions involving nucleophiles. Its role as a catalyst improves the efficiency and yield of biochemical processes.

Industrial Applications

DMAP is employed in the production of specialty chemicals and serves as a catalyst in various industrial processes. Its ability to enhance reaction rates makes it invaluable in large-scale chemical manufacturing.

Table 2: Industrial Uses of DMAP

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Industry | Synthesis of active pharmaceutical ingredients |

| Agrochemicals | Production of pesticides and herbicides |

| Polymer Chemistry | Catalysis in polymerization reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—substituent type, heterocycle core, and functional group positioning—distinguish it from analogs. Below is a detailed comparison:

Substituent Variation on the Amino Group

Key Observations :

- Core Heterocycle : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) alters resonance stability and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit distinct pharmacological profiles .

Functional Group Positioning and Reactivity

- This compound is used in safety studies (SDS documentation) .

- This suggests that the carboxylic acid group in the target compound may stabilize intermediates in synthetic pathways.

Physicochemical and Application Differences

- Solubility and Stability: The hydrochloride salt of diethylamino-pyrimidine-4-carboxylic acid (CAS 1185110-74-0) likely exhibits higher water solubility than the free base form of the target compound .

Research Findings and Trends

- Reactivity Trends: Substituent electron-donating effects (e.g., dimethylamino) enhance resonance stabilization in heterocycles, favoring electrophilic aromatic substitution. Pyridine derivatives with electron-donating groups are preferred in metal-catalyzed cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid, and what are their critical reaction parameters?

- Methodology :

- Condensation-Cyclization : React 4-methylpyridine derivatives with dimethylamine sources under acidic or basic conditions. For example, use 6-methylpyridine-4-carboxylic acid intermediates and introduce dimethylamino groups via nucleophilic substitution or reductive amination .

- Functional Group Modification : Start with pre-functionalized pyridine cores (e.g., 6-methylpyridine-4-carboxylic acid esters) and perform dimethylamination using agents like dimethylformamide (DMF) or dimethylamine hydrochloride in the presence of catalysts (e.g., Pd/C or CuI) .

- Key Parameters : Temperature (80–120°C), solvent polarity (DMF, toluene), and catalyst loading (1–5 mol%) significantly impact yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reversed-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .

- Spectroscopy : Confirm structure via H/C NMR (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for amination steps to minimize side reactions. For example, CuI/1,10-phenanthroline systems enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces byproduct formation in cyclization steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks (e.g., incomplete cyclization) .

Q. How can researchers investigate the biological activity of this compound, and what assays are most suitable?

- Methodology :

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cancer Cell Line Studies : Use MTT assays on human cancer lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Compare results to structure-activity relationships (SAR) of analogous quinoline/pyridine derivatives .

- Enzyme Inhibition : Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ATPase activity using malachite green phosphate detection) .

Q. How should researchers address contradictions in reported biological activity data for pyridine-carboxylic acid derivatives?

- Methodology :

- Meta-Analysis : Compare datasets across studies while controlling for variables like cell line passage number, assay conditions (pH, serum concentration), and compound purity .

- Structural Confirmation : Re-synthesize disputed compounds and validate structures via XRD or 2D NMR to rule out isomerism or impurities .

- Dose-Response Reproducibility : Perform independent IC50 determinations using standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What are the best practices for improving aqueous solubility of this compound in pharmacological assays?

- Methodology :

- Salt Formation : Prepare hydrochloride or sodium salts by treating the carboxylic acid with HCl/NaOH and isolate via recrystallization .

- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Prodrug Derivatization : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to increase lipophilicity, then hydrolyze in vivo .

Q. How can mechanistic studies elucidate the role of the dimethylamino group in the compound’s reactivity or bioactivity?

- Methodology :

- Isotopic Labeling : Synthesize N-dimethylamino analogs to track metabolic fate via LC-MS or study hydrogen bonding in enzyme binding pockets .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and predict nucleophilic/electrophilic sites .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of C/C or H/H variants to identify rate-determining steps in synthetic or enzymatic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.